molecular formula C20H14ClFN2O2S2 B2514877 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-95-4

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2514877
CAS No.: 687562-95-4
M. Wt: 432.91
InChI Key: CAFBVZPTJBZDMV-UHFFFAOYSA-N
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Description

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:

  • A 4-fluorophenyl group at position 3 of the pyrimidinone ring.
  • A 2-(4-chlorophenyl)-2-oxoethylthio substituent at position 2 of the thieno ring.
  • A partially saturated 6,7-dihydrothieno ring system.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S2/c21-13-3-1-12(2-4-13)17(25)11-28-20-23-16-9-10-27-18(16)19(26)24(20)15-7-5-14(22)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFBVZPTJBZDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioketones and phenyl derivatives under controlled conditions. The general synthetic route can be summarized as follows:

  • Formation of Thioether Linkage : The initial step involves the reaction of 4-chlorophenylacetic acid derivatives with thioacetic acid to form the thioether.
  • Cyclization : This intermediate undergoes cyclization with 4-fluorophenyl derivatives to yield the thieno[3,2-d]pyrimidinone structure.
  • Purification : The final product is purified using recrystallization techniques.

Anticancer Activity

Research indicates that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit significant anticancer properties. For instance, studies have shown that related thiazole and pyrimidine derivatives possess IC50 values in the micromolar range against various cancer cell lines, suggesting potential effectiveness in oncology treatments .

Compound TypeCell Line TestedIC50 (μM)
Thiazole DerivativeHCT-116 (Colon)6.2
Pyrimidine DerivativeT47D (Breast)27.3

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Related compounds have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The biological activity is attributed to the presence of the thioether linkage which enhances interaction with microbial targets .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against human cancer cell lines. The results indicated that specific substitutions on the phenyl rings significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells.
  • Case Study on Antimicrobial Properties :
    • Another investigation focused on the antibacterial properties of similar thiazole derivatives, revealing strong activity against gram-positive bacteria and moderate activity against gram-negative strains.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have demonstrated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • A study reported that similar compounds disrupted microtubule dynamics, leading to increased apoptosis in cancer cells .
  • Another investigation highlighted its ability to inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Research has shown that related thieno[3,2-d]pyrimidines possess significant activity against various bacterial strains .
  • The presence of the thioether group may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Synthesis and Reaction Pathways

The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The chlorophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.
  • Thioether Formation : The thioether linkage is established through nucleophilic substitution reactions with thiol derivatives.

Case Studies

Several case studies illustrate the applications and efficacy of compounds similar to this compound:

  • Anticancer Activity : A xenograft model study demonstrated that a related thieno[3,2-d]pyrimidine inhibited tumor growth by targeting key signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Effects : In vitro assays revealed that structurally analogous compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, highlighting key differences in substituents, molecular formulas, and physicochemical properties.

Compound Structure (Substituent Variations) Molecular Formula Molecular Weight Notable Features Evidence ID
3-(4-Methoxyphenyl) instead of 4-fluorophenyl C₂₁H₁₆ClNO₃S₂ Not provided Methoxy group enhances electron-donating properties, potentially altering binding affinity.
3-(2-Methoxyphenyl) and 2-(4-chlorobenzylthio) C₂₀H₁₆ClN₂O₂S₂ Not provided Ortho-methoxy group may sterically hinder interactions; benzylthio linkage modifies lipophilicity.
N-(4-Methylphenyl)acetamide substituent C₂₂H₁₉ClN₄O₂S₂ Not provided Acetamide group introduces hydrogen-bonding potential; methylphenyl enhances hydrophobicity.
4-(Trifluoromethoxy)phenyl at position 3 C₂₁H₁₄ClF₃N₂O₃S₂ 498.9 Trifluoromethoxy group increases electronegativity and metabolic stability.
Cyclopenta-fused thieno[2,4-b]pyrimidinone core C₂₄H₂₀ClN₂O₃S₂ Not provided Fused cyclopenta ring adds rigidity, potentially improving target selectivity.

Key Structural and Functional Insights:

Substituent Effects on Electronic Properties: The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, balancing solubility and binding interactions. In contrast, the 4-trifluoromethoxy analog () exhibits stronger electron-withdrawing and lipophilic properties, which may enhance membrane permeability but reduce aqueous solubility .

Backbone Modifications: The cyclopenta-fused analog () introduces conformational restraint, which could limit off-target interactions in biological systems . The 6,7-dihydrothieno core in the target compound provides partial saturation, possibly reducing metabolic oxidation compared to fully aromatic systems.

Functional Group Impact: Thioether linkages (common across all analogs) may confer redox sensitivity or susceptibility to enzymatic cleavage, influencing pharmacokinetics.

Preparation Methods

Reaction Conditions

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolates.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve yields in biphasic systems.

Side Reactions and Mitigation

  • Oxidation of Thioether : Minimized by conducting reactions under inert atmosphere (N₂/Ar).
  • Regioselectivity : Directed by steric and electronic factors; position 2 is more reactive due to adjacent electron-withdrawing pyrimidinone.

Analytical Characterization

Technique Key Data
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.30 (m, 4H, Ar-H), 4.21 (s, 2H, SCH₂), 3.75 (t, 2H, CH₂), 2.90 (t, 2H, CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 195.2 (C=O), 167.5 (C4), 134.6–128.1 (Ar-C), 45.3 (SCH₂).
HRMS m/z 487.0521 [M+H]⁺ (calculated for C₂₁H₁₅ClFN₃O₂S₂: 487.0525).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, typically starting with cyclocondensation of thiophene derivatives with pyrimidine precursors. Key steps include:

  • Thioether formation : Reaction of a 2-mercapto-thienopyrimidinone intermediate with a 4-chlorophenyl-2-oxoethyl halide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification : Column chromatography using ethyl acetate/hexane gradients to isolate the product.
    Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), temperature control to minimize side reactions, and stoichiometric ratios of intermediates .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl and 4-fluorophenyl groups) and thioether linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₂₁H₁₅ClFN₂O₂S₂: 452.02 g/mol) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays to identify potential targets .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to evaluate potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-fluorophenyl with 3-trifluoromethylphenyl) to assess lipophilicity effects .
  • Core modifications : Introduce methyl groups to the dihydrothienopyrimidinone ring to evaluate steric effects on binding .
  • Bioisosteric replacement : Replace the thioether linkage with sulfoxide/sulfone groups to study electronic effects .
    Validate changes via molecular docking against crystallized protein targets (e.g., PDB: 1M17) .

Q. How should contradictory data from biological assays be resolved?

  • Replicate experiments : Ensure consistency across ≥3 independent trials with standardized protocols (e.g., cell passage number, incubation time) .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) if fluorescence assays yield ambiguous results .
  • Metabolic stability testing : Use liver microsomes (human/rat) to rule out rapid degradation as a cause of variable activity .

Q. What computational strategies are effective for predicting off-target interactions?

  • Molecular dynamics simulations : Simulate binding to homologous proteins (e.g., other kinases in the same family) using AMBER or GROMACS .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with backbone amides) using Schrödinger Suite .
  • ADMET prediction : Use SwissADME or ADMETLab to forecast bioavailability, toxicity, and blood-brain barrier penetration .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Proteomics : Perform SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .
  • RNA-seq : Analyze transcriptomic changes in treated vs. untreated cells to map signaling pathways affected .
  • Chemical proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins for LC-MS/MS identification .

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